Cas no 2137787-80-3 (3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid
- EN300-657634
- 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
- 2137787-80-3
-
- Inchi: 1S/C23H23NO4/c25-22(26)15-9-14(10-15)16-11-24(12-16)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)
- InChI Key: PQRQBKHSFWCPAQ-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C1)C1CC(C(=O)O)C1)=O
Computed Properties
- Exact Mass: 377.16270821g/mol
- Monoisotopic Mass: 377.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 66.8Ų
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-657634-0.05g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 0.05g |
$600.0 | 2025-03-13 | |
| Enamine | EN300-657634-0.1g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 0.1g |
$783.0 | 2025-03-13 | |
| Enamine | EN300-657634-0.25g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 0.25g |
$1118.0 | 2025-03-13 | |
| Enamine | EN300-657634-0.5g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 0.5g |
$1760.0 | 2025-03-13 | |
| Enamine | EN300-657634-1.0g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 1.0g |
$2257.0 | 2025-03-13 | |
| Enamine | EN300-657634-2.5g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 2.5g |
$4424.0 | 2025-03-13 | |
| Enamine | EN300-657634-5.0g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 5.0g |
$6545.0 | 2025-03-13 | |
| Enamine | EN300-657634-10.0g |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95.0% | 10.0g |
$9704.0 | 2025-03-13 | |
| Aaron | AR01ELAF-50mg |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95% | 50mg |
$850.00 | 2025-02-14 | |
| Aaron | AR01ELAF-100mg |
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid |
2137787-80-3 | 95% | 100mg |
$1102.00 | 2025-02-14 |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
Comprehensive Overview of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid (CAS No. 2137787-80-3)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid (CAS No. 2137787-80-3) is a specialized Fmoc-protected azetidine derivative widely utilized in peptide synthesis and medicinal chemistry. This compound features a unique cyclobutane-carboxylic acid scaffold coupled with an azetidine ring, making it a valuable building block for drug discovery and bioconjugation. Its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), aligning with modern trends in high-throughput screening and precision therapeutics.
Recent advancements in peptide-based therapeutics have heightened interest in Fmoc-protected intermediates like CAS 2137787-80-3. Researchers frequently search for "Fmoc-azetidine derivatives" or "cyclobutane carboxylic acid applications" to explore their role in targeted drug delivery and enzyme inhibition. The compound’s rigid cyclobutane structure enhances metabolic stability, addressing a key challenge in oral bioavailability—a hot topic in pharmaceutical R&D.
From a synthetic perspective, 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid exemplifies the growing demand for conformationally constrained analogs in GPCR-targeted drugs. Its azetidine moiety is particularly relevant to kinase inhibitors and immune modulators, areas dominating recent literature. SEO-optimized queries such as "Fmoc-protected heterocycles" or "CAS 2137787-80-3 suppliers" reflect commercial and academic interest in this niche.
Beyond drug development, this compound’s carboxylic acid functionality enables click chemistry applications, resonating with trends in biomaterial engineering. Its compatibility with NHS ester activation further supports proteomics workflows, answering frequent search terms like "peptide coupling reagents." As the industry shifts toward fragment-based drug design, CAS 2137787-80-3 offers a versatile scaffold for structure-activity relationship (SAR) studies.
Quality control of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid adheres to stringent HPLC and NMR standards, ensuring reproducibility for preclinical research. Discussions on "Fmoc deprotection conditions" or "azetidine stability" highlight practical considerations for users. With the rise of AI-driven molecular design, this compound’s 3D conformational data is increasingly valuable for in silico modeling platforms.
In summary, CAS 2137787-80-3 bridges multiple disciplines—from peptide chemistry to small-molecule drug discovery. Its dual Fmoc protection and carboxylic acid handle cater to evolving needs in combinatorial chemistry, while its structural features align with cutting-edge inquiries into bioisosteric replacements and allosteric modulators.
2137787-80-3 (3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)